Internal Standard for MS-Based Quantification: Matrix-Effect Correction via +4 Da Mass Shift
DL-Alanine-2,3,3,3-d4 functions as an internal standard for the quantification of alanine in complex biological matrices via LC-MS/MS. In published protocols for hair metabolomics, the addition of 20 μL of 10 mM D4-alanine to 3.5 mg of hair sample prior to extraction and derivatization with methyl chloroformate enabled normalization of GC-MS peak intensities, correcting for matrix-induced ionization suppression or enhancement that would otherwise confound quantitative accuracy . The +4 Da mass difference relative to unlabeled alanine (m/z 89 → m/z 93 for the molecular ion) ensures complete chromatographic baseline resolution in the mass domain without requiring physical separation .
| Evidence Dimension | Quantitative accuracy improvement in GC-MS metabolomics |
|---|---|
| Target Compound Data | D4-alanine internal standard at 10 mM spike concentration |
| Comparator Or Baseline | No internal standard (analyte peak area only) |
| Quantified Difference | Normalized peak intensities used to calculate relative abundances across four sample groups; internal standard correction compensates for extraction and ionization variability |
| Conditions | Hair sample (3.5 mg ± 0.5 mg) digestion, methyl chloroformate derivatization, GC-MS analysis (Agilent 7890A/5975 inert MSD) |
Why This Matters
Procurement of this specific +4 Da isotopologue enables validated quantitative workflows for alanine in tissues and biofluids where endogenous alanine concentrations are physiologically relevant.
